Mca-YVADAP-Lys(Dnp)-OH

Apoptosis Caspase selectivity Enzyme kinetics

Quantifying caspase-1 or ACE2 activity requires substrates with validated kinetic parameters and minimal off-target cleavage. Mca-YVADAP-Lys(Dnp)-OH is a fluorogenic FRET probe engineered for real-time, homogeneous assays. - **Performance**: Mca/Dnp FRET pair delivers high signal-to-background (Z'-factor optimized); kcat/Km = 7.08 × 10³ M⁻¹s⁻¹ for ACE2. - **Specificity**: Weak caspase-3 cross-reactivity ensures accurate inflammasome (caspase-1) measurement amidst apoptotic signaling. - **Logistics**: Stable peptide; ambient shipping. Bulk and research-grade aliquots available.

Molecular Formula C53H64N10O19
Molecular Weight 1145.1 g/mol
Cat. No. B10785906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-YVADAP-Lys(Dnp)-OH
Molecular FormulaC53H64N10O19
Molecular Weight1145.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
InChIInChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1
InChIKeyXLXKHBNLWUCNOC-XUFBPUFYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-YVADAP-Lys(Dnp)-OH Overview


Mca-YVADAP-Lys(Dnp)-OH is a fluorescence resonance energy transfer (FRET)-based peptide substrate designed for the quantitative detection of caspase-1 (interleukin-1β converting enzyme, ICE) and angiotensin-converting enzyme 2 (ACE2) activity . The molecule comprises a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher conjugated to the YVADAPK peptide scaffold . Upon enzymatic cleavage at the P1 Asp residue, FRET is disrupted and Mca fluorescence increases proportionally, enabling continuous kinetic monitoring at excitation/emission wavelengths of approximately 325 nm/393 nm . The compound is supplied as a lyophilized powder with molecular formula C53H64N10O19 and molecular weight 1145.15 g/mol, requiring storage at -20°C .

Target Caspase-1 (ICE) and ACE2 activity detection
Assay Type FRET-based homogeneous real-time kinetic assay
Research Area Inflammasome, apoptosis, and cardiovascular studies

Mca-YVADAP-Lys(Dnp)-OH Substitution Pitfalls


Generic substitution of caspase-1 FRET substrates is problematic because tetrapeptide recognition sequence variation directly determines enzymatic cleavage efficiency and cross-reactivity profiles . While multiple fluorogenic substrates utilize the YVAD core sequence, the extended P‘ region (AP-Lys linker) and the specific Mca/Dnp FRET pair geometry in this compound influence both binding kinetics and signal-to-noise characteristics [1]. Furthermore, the unexpected dual recognition by ACE2—not observed with simpler AMC-conjugated YVAD substrates—means that substituting with Ac-YVAD-AMC or chromogenic p-nitroanilide analogs fundamentally alters the detectable enzymatic profile [2]. The quantitative evidence below establishes the specific performance parameters that differentiate this substrate from both in-class FRET alternatives and across-class detection platforms.

Kinetic profile divergence
Alternative substrates (Ac-YVAD-AMC, Ac-WEHD-AMC) exhibit significantly different catalytic efficiency, altering assay sensitivity and dynamic range.
Caspase-3 cross-reactivity
Common fluorogenic substrates show substantial caspase-3 cleavage; signal specificity may differ and requires per-system validation.
FRET-pair mismatch
Changing from Mca/Dnp to EDANS/Dabcyl or chromogenic groups reduces quantum yield and shifts detection windows, compromising low-activity sample detection.

Mca-YVADAP-Lys(Dnp)-OH Quantitative Evidence


Enhanced Signal-to-Background Ratio vs. EDANS/Dabcyl

Mca-YVADAP-Lys(Dnp)-OH exhibits markedly weak susceptibility to cleavage by caspase-3 (apopain/CPP-32) . This contrasts with the broader caspase family cross-reactivity observed with alternative fluorogenic substrates such as Ac-DEVD-AMC, which is preferentially cleaved by caspase-3 but also recognized by caspase-7 and caspase-8 [1]. The YVAD sequence confers preferential recognition by caspase-1 over executioner caspases, reducing confounding signals in mixed-lysate assays [2].

Signal-to-background ratio
Class-level inference
Mca Φ ~0.49 vs EDANS Φ ~0.21
Supports higher assay sensitivity and lower LOD
Approx. 2.3-fold quantum yield advantage; specific activity >400 pmol/min/μg reported
Apoptosis Caspase selectivity Enzyme kinetics

Caspase-1 Selectivity over Caspase-3 vs. Ac-YVAD-AMC

The Mca/Dnp FRET pair in Mca-YVADAP-Lys(Dnp)-OH generates a substantially higher signal-to-background ratio compared to chromogenic p-nitroanilide (pNA) substrates such as Ac-YVAD-pNA . Upon complete cleavage, the Mca fluorophore produces a fluorescence increase detectable at 393 nm emission (325 nm excitation), enabling continuous kinetic monitoring without the need for stopped assays or quenching steps . This continuous-read format contrasts with endpoint-only detection required for pNA-based substrates, which exhibit lower molar extinction coefficients and require higher enzyme concentrations for reliable signal [1].

Caspase-3 cross-reactivity
Cross-study comparable
Weak activity on caspase-3; comparator Ac-YVAD-AMC shows significant cleavage
Supports caspase-1-specific signal interpretation
Quantitative cross-reactivity rates not publicly reported
FRET assay High-throughput screening Fluorescence detection

Dual Caspase-1 and ACE2 Substrate Utility

Mca-YVADAP-Lys(Dnp)-OH serves as a fluorogenic substrate for both caspase-1 and angiotensin-converting enzyme 2 (ACE2) [1]. This dual recognition profile is not shared by simpler AMC-conjugated YVAD substrates such as Ac-YVAD-AMC, which lacks the extended AP-Lys(Dnp) C-terminal region and does not report ACE2 cleavage . The ACE2 cleavage site within the Mca-YVADAP-Lys(Dnp)-OH sequence produces detectable fluorescence upon hydrolysis, enabling a single substrate to monitor two distinct enzymatic pathways .

Dual-substrate recognition
Direct head-to-head comparison
Cleaved by both caspase-1 and ACE2; comparators are single-target
Enables dual-pathway research with one substrate
Reported 3–10 fold ACE2 enhancement by SARS-CoV-2 spike protein; inflammasome-ACE2 crosstalk context
ACE2 COVID-19 research Renin-angiotensin system

ACE2 Catalytic Efficiency Comparison

While Mca-YVADAP-Lys(Dnp)-OH is designed around the YVAD sequence derived from the pro-IL-1β cleavage site, subsequent substrate optimization studies have established that the WEHD tetrapeptide sequence represents the optimal recognition motif for caspase-1 . The fluorogenic substrate Ac-WEHD-AMC is cleaved 50-fold more efficiently than Ac-YVAD-AMC, with a kcat/Km of 3.3 × 10⁶ M⁻¹s⁻¹ and a Km of 4 µM for caspase-1 . This class-level finding provides important context: Mca-YVADAP-Lys(Dnp)-OH offers the YVAD-based specificity profile derived from the native cleavage site, whereas WEHD-based substrates provide higher catalytic efficiency for applications requiring maximum sensitivity [1].

ACE2 catalytic efficiency
Class-level inference
kcat/Km = 7.08 × 10³ M⁻¹s⁻¹
Provides kinetic baseline for ACE2 assay development
~9.3-fold lower than caspase-1 with Ac-YVAD-AMC; context-dependent for tissue homogenates
Caspase-1 Substrate optimization Peptide recognition

Mca-YVADAP-Lys(Dnp)-OH Applications


Caspase-1 Inhibitor High-Throughput Screening

Mca-YVADAP-Lys(Dnp)-OH is employed to measure caspase-1 activity in NLRP3 inflammasome activation assays . The continuous FRET readout enables real-time monitoring of caspase-1 activation kinetics following inflammasome stimuli such as LPS/ATP or nigericin treatment [1]. The weak caspase-3 cross-reactivity is particularly advantageous in these studies because inflammasome activation can trigger parallel apoptotic caspase cascades that would confound signals with less selective substrates [2].

COVID-19 Pathogenesis: Caspase-1 & ACE2 Dual Assay

The continuous fluorescence monitoring capability of Mca-YVADAP-Lys(Dnp)-OH supports high-throughput screening (HTS) campaigns for caspase-1 inhibitor discovery . The FRET-based format allows real-time kinetic readout in 96- or 384-well microplate formats without quenching steps, enabling determination of inhibition modality (competitive, non-competitive) and calculation of IC50 values from progress curves [1]. This substrate has been used in inhibitor characterization studies alongside reference inhibitors such as Ac-YVAD-CHO (Ki = 0.76 nM) and VX-765 (belnacasan) [2].

ACE2 Activity Assays in Tissue Homogenates

Mca-YVADAP-Lys(Dnp)-OH enables fluorometric quantification of ACE2 activity in the same experimental workflow used for caspase-1 detection . This dual-substrate utility is relevant for studies investigating the intersection of inflammation and the renin-angiotensin system, including SARS-CoV-2 host cell entry mechanisms and ACE2-mediated angiotensin II processing [1]. Researchers can use a single substrate to profile both caspase-1-mediated inflammatory signaling and ACE2 enzymatic function in tissue homogenates or recombinant enzyme preparations [2].

Caspase-1-Specific Signal in Apoptosis & Inflammasome

The preferential recognition of Mca-YVADAP-Lys(Dnp)-OH by caspase-1 over executioner caspase-3 supports pathway-specific activity discrimination in mixed cell death models . In experimental systems where both pyroptosis (caspase-1-dependent) and apoptosis (caspase-3-dependent) occur simultaneously, this substrate provides a cleaner signal for the inflammatory caspase-1 arm compared to pan-caspase FRET substrates [1]. This application is supported by the documented weak activity of caspase-3 on this substrate [2].

Application
Selection Property
Validation Focus
Caspase-1 inhibitor screening
FRET pair photophysical profile (Mca/Dnp)
Z'-factor performance; selectivity over caspase-3 review
Inflammasome-ACE2 crosstalk studies
Dual substrate recognition (caspase-1 & ACE2)
Spike-enhanced ACE2 activity context; dual-pathway validation
ACE2 activity in tissue homogenates
Kinetic characterization for ACE2
kcat/Km reproducibility; matrix effect assessment
Caspase-1-specific signal in mixed protease samples
Reported selectivity over caspase-3
In-cell selectivity verification; inflammasome endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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